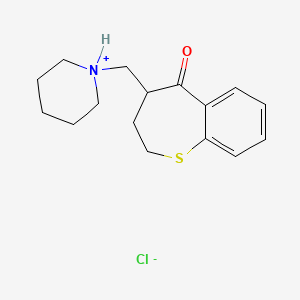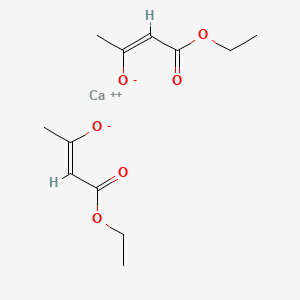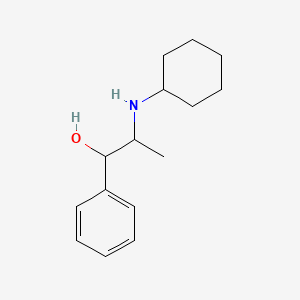
alpha-(1-(Cyclohexylamino)ethyl)benzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclohexylamino)-1-phenylpropan-1-ol is an organic compound that belongs to the class of amino alcohols This compound features a cyclohexylamino group attached to a phenylpropanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylamino)-1-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with a suitable precursor, such as a phenylpropanol derivative. The reaction typically occurs under controlled conditions, often involving the use of solvents like tetrahydrofuran and catalysts to facilitate the process .
Industrial Production Methods
In industrial settings, the production of 2-(cyclohexylamino)-1-phenylpropan-1-ol may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(cyclohexylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives. Substitution reactions can lead to a variety of new compounds with modified functional groups .
Applications De Recherche Scientifique
2-(cyclohexylamino)-1-phenylpropan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and ligands for catalytic processes.
Biology: The compound is used in the study of biochemical pathways and interactions involving amino alcohols.
Mécanisme D'action
The mechanism of action of 2-(cyclohexylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but lacking the phenylpropanol backbone.
Phenylpropanolamine: A compound with a similar backbone but different functional groups.
Cyclohexanol: A related compound with a hydroxyl group attached to a cyclohexane ring.
Uniqueness
2-(cyclohexylamino)-1-phenylpropan-1-ol is unique due to its combination of a cyclohexylamino group and a phenylpropanol backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
2053-42-1 |
|---|---|
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
2-(cyclohexylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-12(16-14-10-6-3-7-11-14)15(17)13-8-4-2-5-9-13/h2,4-5,8-9,12,14-17H,3,6-7,10-11H2,1H3 |
Clé InChI |
COMRBFIXJSJFTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)

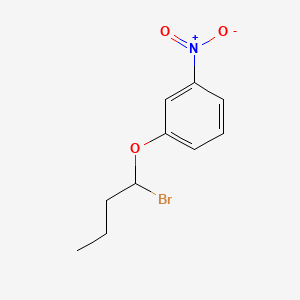
![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)
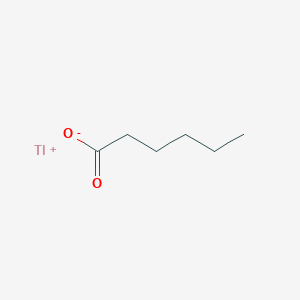
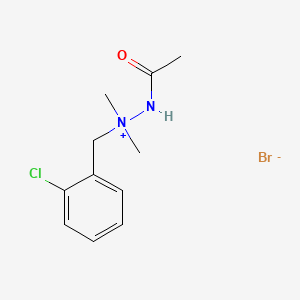
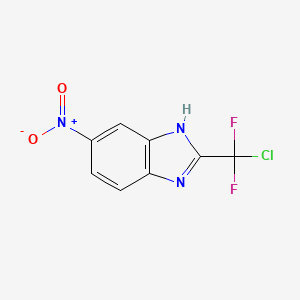
![2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)

